N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a promising drug candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide selectively inhibits JAK3, a member of the JAK family of non-receptor tyrosine kinases. JAK3 plays a critical role in the signaling pathway of cytokines such as interleukin-2 (IL-2), which are involved in the immune response. By inhibiting JAK3, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide reduces the production of pro-inflammatory cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide also inhibits the activation and proliferation of T cells, which play a key role in autoimmune diseases. In clinical trials, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has several advantages as a tool for research in autoimmune diseases. It is a selective inhibitor of JAK3, which allows for the specific targeting of the immune response without affecting other signaling pathways. N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide also has good oral bioavailability and a long half-life, which makes it suitable for use in animal models and clinical trials. However, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has some limitations as a research tool. It can have off-target effects on other JAK family members, which can complicate the interpretation of results. Additionally, the high cost of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide can be a barrier to its use in research.
Zukünftige Richtungen
There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide. One area of interest is the development of more selective JAK3 inhibitors with fewer off-target effects. Another area is the study of the long-term effects of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide on the immune system and other signaling pathways. Finally, the use of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide in combination with other drugs for the treatment of autoimmune diseases is an area of active research.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models of autoimmune diseases, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to reduce inflammation and prevent tissue damage. In clinical trials, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-9-12(2)20-18(19-11)21-17(22)15-10-23-13(3)16(15)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTTVCOGWNBJTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.